2-Dodecanoylpyridine
CAS No.: 898779-43-6
Cat. No.: VC2477670
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898779-43-6 |
|---|---|
| Molecular Formula | C17H27NO |
| Molecular Weight | 261.4 g/mol |
| IUPAC Name | 1-pyridin-2-yldodecan-1-one |
| Standard InChI | InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3 |
| Standard InChI Key | NIEKSWJGRZTVOV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)C1=CC=CC=N1 |
| Canonical SMILES | CCCCCCCCCCCC(=O)C1=CC=CC=N1 |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Dodecanoylpyridine consists of a pyridine ring with a dodecanoyl group (C₁₂H₂₃CO-) attached at the 2-position. The molecular formula would be C₁₇H₂₇NO, placing it in a similar weight range as the structurally related 2-(dodecyloxy)pyridine (C₁₇H₂₉NO) . The primary structural difference between these compounds is the connecting functional group—a carbonyl (C=O) in 2-dodecanoylpyridine versus an ether linkage (C-O-C) in 2-(dodecyloxy)pyridine.
Chemical Properties
The compound would possess dual reactivity sites: the pyridine nitrogen (basic site) and the carbonyl group (electrophilic site). The presence of the dodecanoyl group would significantly influence the electron distribution across the pyridine ring, potentially affecting its basicity compared to unsubstituted pyridine.
Synthesis Methods
Conventional Synthetic Routes
Based on established organic chemistry principles, 2-dodecanoylpyridine could likely be synthesized through several routes:
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Friedel-Crafts acylation of pyridine with dodecanoyl chloride, typically requiring activation of the pyridine ring
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Organometallic approaches using lithiated or Grignard derivatives of pyridine reacted with dodecanoyl chloride
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Cross-coupling reactions between 2-halopyridines and appropriate dodecanoyl derivatives
These methods would be analogous to those used for related compounds such as the pyridine derivatives mentioned in the literature .
Modern Approaches
Contemporary approaches to pyridine functionalization have evolved significantly, as described in recent literature:
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Biomimetic aza-6π electrocyclization methods for synthesizing substituted pyridines under visible light conditions
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Metal-free protocols using iodine and triethylamine-triggered coupling to synthesize 2-aryl pyridine derivatives via radical pathways
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Potential application of transition metal catalyzed direct C-H activation at the 2-position of pyridine followed by acylation
Reactivity and Chemical Behavior
Key Reactions
The reactivity of 2-dodecanoylpyridine would be governed by both the pyridine ring and the carbonyl functionality:
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Nucleophilic addition at the carbonyl carbon
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Reduction of the carbonyl group to yield 2-(1-hydroxydodecyl)pyridine
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Wittig or related olefination reactions at the carbonyl site
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Electrophilic substitution reactions on the pyridine ring, which would be influenced by the electron-withdrawing effect of the acyl group
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Coordination chemistry through the pyridine nitrogen, potentially modified by the steric hindrance of the dodecanoyl group
Structural Modifications
Potential structural modifications could include:
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Reduction of the carbonyl group to various derivatives (alcohol, alkane, etc.)
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Extension or modification of the aliphatic chain
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Substitution at various positions on the pyridine ring
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Formation of quaternary pyridinium salts via N-alkylation, similar to the alkylated pyridinium complexes mentioned in the literature
Applications and Significance
Industrial Uses
The 2-dodecanoylpyridine structure suggests potential applications in:
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Surfactant chemistry due to its amphiphilic nature
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Coordination chemistry as a ligand for metal complexes
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Polymer chemistry as a monomer for specialized polymers
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Material science applications where amphiphilic molecules are desired
Research Significance
Pyridine derivatives have demonstrated remarkable utility in improving various pharmacological properties of drugs, including:
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Metabolic stability: In some cases, replacement of phenyl rings with pyridine has improved metabolic stability by up to 160-fold
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Cellular permeability: Studies have shown more than 190-fold improvement in cellular permeability when terminal phenyl rings are replaced with pyridine
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Protein binding: Introduction of pyridine rings has resolved protein binding issues in some drug candidates, with up to 35-fold better protein binding affinity
Related Compounds
Structural Analogs
Several structural analogs of 2-dodecanoylpyridine exist in the chemical literature:
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2-(dodecyloxy)pyridine (CAS: 53708-21-7): Contains an ether linkage instead of a carbonyl group
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Pyridine, 2-diazenyl- (CAS: 104958-74-9): Contains a diazenyl group at the 2-position instead of an acyl group
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Various 2-acylpyridines with different chain lengths
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Dodecanoyl chloride derivatives: While structurally different, compounds like dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- provide insights into the behavior of the dodecanoyl group
Comparative Analysis
When comparing 2-dodecanoylpyridine with its structural analogs:
The carbonyl group in 2-dodecanoylpyridine would create a more electrophilic center compared to the ether linkage in 2-(dodecyloxy)pyridine, potentially leading to different reactivity patterns and applications.
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